VU0359595

Description

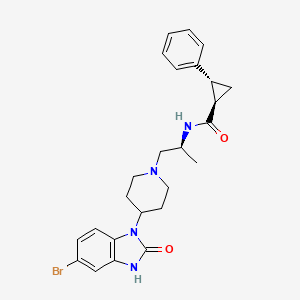

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVNNLRZCJAYTQ-ORYQWCPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to VU0359595: A Potent and Selective PLD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0359595 is a highly potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes and pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key quantitative data, experimental methodologies, and its impact on cellular signaling pathways.

Introduction

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] PA is a critical signaling molecule that regulates a diverse array of cellular functions, including cell proliferation, migration, survival, and membrane trafficking, primarily through the activation of downstream effector proteins such as the mammalian target of rapamycin (mTOR).[2][3][4] The two major mammalian PLD isoforms, PLD1 and PLD2, share significant sequence homology but exhibit distinct subcellular localizations and regulatory mechanisms, suggesting non-redundant roles in cellular physiology.

The aberrant activity of PLD, particularly PLD1, has been linked to the progression of various cancers by promoting cell proliferation, invasion, and metastasis.[5][6][7] This has positioned PLD1 as a promising therapeutic target for the development of novel anti-cancer agents. This compound emerged from a diversity-oriented synthesis program as a potent and exceptionally selective inhibitor of PLD1, offering a valuable chemical tool to probe the physiological and pathological functions of this enzyme.[8]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PLD1. By binding to the enzyme, this compound prevents the hydrolysis of phosphatidylcholine into phosphatidic acid. This reduction in PA levels disrupts the signaling cascades that are dependent on this lipid messenger. The high selectivity of this compound for PLD1 over PLD2 allows for the specific interrogation of PLD1-mediated pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| PLD1 IC50 | 3.7 nM | [3] |

| PLD2 IC50 | 6.4 µM | [3] |

| Selectivity (PLD2/PLD1) | >1700-fold | [2][9] |

Table 2: Physicochemical and Putative Pharmacokinetic Properties

| Parameter | Value/Information | Reference |

| Molecular Formula | C19H18FN3O2 | [10] |

| Molecular Weight | 351.37 g/mol | [10] |

| CNS Penetration | Peripherally restricted | [11] |

| Pharmacokinetic Profile | Favorable profile noted in literature, enabling in vivo proof-of-concept studies | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro PLD Activity Assay (IC50 Determination)

The inhibitory potency of this compound against PLD1 and PLD2 was determined using an in vitro assay that measures the release of radiolabeled choline from phosphatidylcholine.

-

Enzyme Source: Recombinant human PLD1 and PLD2.

-

Substrate: [3H]-phosphatidylcholine incorporated into phospholipid vesicles.

-

Assay Buffer: HEPES-based buffer (pH 7.4) containing appropriate co-factors.

-

Procedure:

-

PLD enzyme is incubated with varying concentrations of this compound (or vehicle control) in the assay buffer for a pre-determined time at 37°C.

-

The enzymatic reaction is initiated by the addition of the [3H]-phosphatidylcholine substrate vesicles.

-

The reaction is allowed to proceed for a specific duration at 37°C and then terminated.

-

The amount of released [3H]-choline is quantified by liquid scintillation counting after separation from the lipid substrate.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cellular PLD Activity Assay

Cellular PLD activity is assessed by measuring the formation of phosphatidylethanol (PEt) in the presence of ethanol, a reaction catalyzed by PLD in a process called transphosphatidylation.

-

Cell Lines: Various cell lines, such as retinal pigment epithelium (RPE) cells or astroglial cells, can be used.[2][3]

-

Metabolic Labeling: Cells are pre-incubated with [3H]-oleic acid or another suitable radiolabeled fatty acid to label cellular phospholipid pools, including phosphatidylcholine.

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound or vehicle control.

-

Cells are then stimulated with an agonist (e.g., fetal calf serum, insulin-like growth factor-1) in the presence of ethanol (typically 1-2%).

-

After incubation, the reaction is stopped, and cellular lipids are extracted.

-

[3H]-PEt is separated from other lipids by thin-layer chromatography (TLC).

-

The amount of [3H]-PEt is quantified by scintillation counting or phosphorimaging.

-

Signaling Pathways and Visualizations

This compound, by inhibiting PLD1, modulates several critical downstream signaling pathways.

PLD1-mTOR Signaling Pathway

PLD1-generated phosphatidic acid is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3][4] Inhibition of PLD1 by this compound leads to the downregulation of mTOR activity.

Experimental Workflow for Cellular PLD Activity Assay

The following diagram illustrates the workflow for assessing the effect of this compound on cellular PLD1 activity.

References

- 1. cusabio.com [cusabio.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase D in Cell Proliferation and Cancer1 | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

VU0359595: A Potent and Selective PLD1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

VU0359595 is a highly potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes and pathological conditions, including cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate PLD1 biology and as a lead compound for therapeutic development.

Introduction to Phospholipase D1 (PLD1)

Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that modulates the activity of a diverse array of downstream signaling proteins, thereby influencing fundamental cellular processes such as cell proliferation, survival, migration, and membrane trafficking.[2] The two primary mammalian isoforms, PLD1 and PLD2, share significant sequence homology but exhibit distinct regulatory mechanisms and subcellular localizations, suggesting non-redundant roles in cellular physiology and pathophysiology.[2]

PLD1, in particular, has garnered significant attention as a therapeutic target due to its established role in the progression of various diseases. Elevated PLD1 activity is associated with numerous cancers, where it promotes tumor growth, metastasis, and chemoresistance.[2] Furthermore, PLD1 signaling is implicated in inflammatory responses and has been linked to neurodegenerative disorders. The development of potent and selective inhibitors is crucial for dissecting the specific functions of PLD1 and for validating it as a druggable target.

This compound: A Selective PLD1 Inhibitor

This compound emerged from a diversity-oriented synthesis approach as a highly potent and selective inhibitor of PLD1.[3] It belongs to a class of benzimidazolone-containing compounds and has been instrumental in elucidating the specific roles of PLD1 in various biological contexts.

Biochemical and Cellular Activity

This compound exhibits single-digit nanomolar potency against PLD1 in biochemical assays and demonstrates excellent activity in cell-based models. Its high selectivity allows for the specific interrogation of PLD1-mediated signaling pathways without the confounding effects of PLD2 inhibition.

Data Presentation: Quantitative Activity of this compound

The following tables summarize the key quantitative data for this compound and a selection of other PLD inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound and Other PLD Inhibitors

| Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2/PLD1) | Reference |

| This compound | 3.7 | 6400 | >1700-fold | [4][5] |

| VU0364739 | 1500 | 350 | 0.23-fold (PLD2 selective) | [6] |

| Halopemide | 220 | 310 | ~1.4-fold | [5] |

| FIPI | ~25 | ~25 | ~1-fold (dual) | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Astroglial cells | Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5 - 5000 nM | [4] |

| Astrocytes | PLD Activity | Reduction of mitogen-stimulated PLD activity | 5 - 500 nM | [4] |

| Retinal Pigment Epithelium (RPE) cells | [³H]-phosphatidylethanol generation | Partial reduction of high glucose-induced generation | 0.15 µM | [4] |

| RPE cells | Autophagy | Modulation of LPS-induced autophagy | 5 µM | [4] |

| A549 cells | Aspergillus fumigatus internalization | Blockade of gliotoxin-induced internalization | 2 nM | [4] |

| A549 cells | Proliferation, Apoptosis, Autophagy | Attenuation of proliferation and repair, induction of apoptosis | 10 µM | [7] |

| AML12 cells, primary hepatocytes | Lipid accumulation | Decrease in oleic acid- or sodium palmitate-treated cells | Not specified | [1] |

| U266 and H929 multiple myeloma cells | Mitochondrial dysfunction | Synergistic effect with bortezomib in inducing dysfunction | Not specified | [8] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on established methodologies in the field and information gathered from various sources.

In Vitro PLD1 Enzyme Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of purified PLD1 by quantifying the release of radiolabeled [³H]choline from its substrate, [³H]phosphatidylcholine.

Materials:

-

Purified recombinant human PLD1 enzyme

-

[³H]phosphatidylcholine (radiolabeled substrate)

-

Phosphatidylcholine (unlabeled substrate)

-

Phosphatidylethanolamine (PE)

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare lipid vesicles containing a mixture of phosphatidylcholine, [³H]phosphatidylcholine, PE, and PIP₂ by sonication or extrusion.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PLD1 enzyme, and varying concentrations of this compound (or DMSO for control). Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the prepared lipid vesicle substrate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Terminate Reaction: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

-

Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled [³H]choline product will be in the upper aqueous phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLD1 inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PLD1 Activity Assay (Transphosphatidylation)

This cell-based assay measures PLD1 activity by detecting the formation of a specific phosphatidylalcohol, such as phosphatidylbutanol (PBut), in the presence of a primary alcohol. This product is exclusively formed by PLD enzymes.

Materials:

-

Cultured cells (e.g., HEK293T, A549)

-

Cell culture medium and supplements

-

[³H]-palmitic acid or other suitable radiolabel

-

1-Butanol

-

This compound or other test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

-

Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 18-24 hours.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO for control) for a specified time (e.g., 30-60 minutes).

-

PLD Stimulation and Transphosphatidylation: Add 1-butanol (e.g., 0.3-0.5% final concentration) to the medium to enable the transphosphatidylation reaction. If studying stimulated PLD activity, add a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA) at this step.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes).

-

Lipid Extraction: Wash the cells with ice-cold PBS and then extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) using an appropriate solvent system that resolves phosphatidylbutanol from other phospholipids.

-

Quantification: Visualize and quantify the radiolabeled phosphatidylbutanol spot on the TLC plate using a phosphorimager or by scraping the spot and measuring the radioactivity with a scintillation counter.

-

Data Analysis: Normalize the amount of phosphatidylbutanol to the total lipid radioactivity and calculate the percentage of inhibition for each this compound concentration. Determine the cellular IC₅₀ value.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies (Representative Protocol)

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on PLD1 activity in a living organism.

Animal Model:

-

Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Pharmacokinetic Study:

-

Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 50% saline for intravenous or oral administration).

-

Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous bolus, oral gavage).

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

Pharmacodynamic Study (in a tumor xenograft model):

-

Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into immunocompromised mice. Allow tumors to reach a palpable size.

-

Treatment: Once tumors are established, treat the mice with this compound or vehicle control according to a defined dosing schedule (e.g., daily intraperitoneal injections).

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Target Engagement Biomarker Analysis: At the end of the study, or at specific time points, collect tumor tissue. Prepare tumor lysates and analyze the levels of a PLD1 activity biomarker (e.g., phosphatidic acid) or downstream signaling molecules (e.g., phosphorylated Akt, β-catenin) by methods such as Western blotting or mass spectrometry to assess target engagement.

-

Data Analysis: Compare tumor growth rates between the this compound-treated and vehicle-treated groups. Correlate tumor growth inhibition with the observed changes in the pharmacodynamic biomarkers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by PLD1 and a general experimental workflow for inhibitor characterization.

References

- 1. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 4. journal.umpr.ac.id [journal.umpr.ac.id]

- 5. Choline metabolism-based molecular diagnosis of cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]

- 8. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VU0359595 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0359595 is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Aberrant PLD1 activity has been linked to increased cell proliferation, survival, migration, and invasion in numerous cancer types, including breast, colorectal, and glioblastoma. By inhibiting PLD1, this compound presents a promising targeted therapeutic strategy. This technical guide provides a comprehensive overview of the core biology of PLD1 in cancer, the mechanism of action of this compound, and detailed experimental protocols for its investigation in a cancer research setting.

Introduction to this compound and its Target, PLD1

Phospholipase D1 (PLD1) is a ubiquitously expressed enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. PA is a critical signaling lipid that modulates the activity of numerous downstream effector proteins, thereby influencing key cellular functions. In the context of cancer, upregulation of PLD1 expression and activity has been observed in various tumor types, where it contributes to the malignant phenotype.[1]

This compound is a selective inhibitor of PLD1, demonstrating high potency and over 1700-fold selectivity for PLD1 over its isoform, PLD2.[2][3] This selectivity is crucial for dissecting the specific roles of PLD1 in cancer biology and for developing targeted therapies with potentially fewer off-target effects.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target enzymes. While extensive data on its effects on various cancer cell lines are not yet widely published, the available information underscores its potency and selectivity.

| Target | IC50 Value | Cell Line/System | Reference |

| Human PLD1 | 3.7 nM | In vitro enzyme assay | [3] |

| Human PLD2 | 6.4 µM | In vitro enzyme assay | [3] |

Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad range of cancer cell lines.

Key Signaling Pathways Modulated by this compound

PLD1 is a critical node in several signaling pathways that are fundamental to cancer progression. By inhibiting PLD1, this compound can modulate these pathways to exert its anti-cancer effects.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. PLD1-generated PA can directly bind to and activate mTOR, a key component of this pathway.[4] The activation of mTOR leads to the phosphorylation of downstream effectors such as S6 Kinase (S6K) and 4E-BP1, promoting protein synthesis and cell growth.[5][6]

The Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. PLD1 has been shown to promote the activation of Ras and its downstream effector, ERK.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in cancer research.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231, U-87 MG, HCT116)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-PLD1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the desired concentration of this compound (e.g., a concentration around the IC50 value) for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Protocol:

-

For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve cancer cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert).

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the stained cells in several microscopic fields and calculate the average number of migrated/invaded cells per field.

In Vivo Xenograft Tumor Model

This model is used to evaluate the in vivo efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). The dose will need to be determined through dose-finding studies.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot tumor growth curves and calculate tumor growth inhibition.

Conclusion and Future Directions

This compound represents a valuable research tool and a potential therapeutic agent for the treatment of cancers with dysregulated PLD1 signaling. Its high potency and selectivity make it an ideal probe to further elucidate the complex roles of PLD1 in cancer biology. Future research should focus on establishing a comprehensive profile of its efficacy in a wide range of cancer models, both in vitro and in vivo. Furthermore, exploring combination therapies with other targeted agents or conventional chemotherapeutics may reveal synergistic anti-cancer effects and provide new avenues for clinical translation. The detailed protocols and signaling pathway information provided in this guide serve as a foundation for researchers to design and execute rigorous studies to unlock the full potential of this compound in the fight against cancer.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic regulation of mmp-9 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

VU0359595 and Related Modulators: A Technical Guide to Their Applications in Neurodegenerative Disease Research

Executive Summary

The treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease and schizophrenia remains a significant challenge in modern medicine. Two promising, yet distinct, therapeutic avenues involve the modulation of the M1 muscarinic acetylcholine receptor (mAChR) and the inhibition of phospholipase D (PLD). This technical guide provides an in-depth overview of two key chemical tools in these areas: VU0453595 , a positive allosteric modulator (PAM) of the M1 receptor, and VU0359595 , a selective inhibitor of the PLD1 enzyme. Due to the similarity in their nomenclature, these compounds are sometimes confused. This paper clarifies their distinct mechanisms and applications, presenting key preclinical data, detailed experimental protocols, and visualizations of their associated signaling pathways to aid researchers and drug development professionals in leveraging these compounds for neurodegenerative disease studies.

Chapter 1: Targeting Cholinergic and Phospholipase D Pathways in Neurodegeneration

The cognitive impairments seen in Alzheimer's disease (AD) and schizophrenia are linked to disruptions in cholinergic signaling.[1] A key target within this system is the M1 muscarinic acetylcholine receptor (M1 mAChR), which is critical for learning and memory.[1][2] While early attempts to target this receptor with direct agonists were hampered by side effects from activating other muscarinic receptor subtypes, the development of highly selective positive allosteric modulators (PAMs) has revitalized this approach.[1][2] PAMs bind to a different site on the receptor than the natural neurotransmitter, acetylcholine (ACh), and enhance its effect without causing direct activation, offering a more nuanced and potentially safer therapeutic strategy.[3]

Concurrently, evidence has implicated the enzyme phospholipase D (PLD) in the pathophysiology of neurodegenerative diseases.[4][5] The isoform PLD1, in particular, has been found to be elevated in the brains of AD patients and plays a role in the synaptic dysfunction caused by toxic amyloid-β and tau oligomers.[6] Therefore, selective inhibitors of PLD1 represent valuable tools for investigating these pathological processes and for potential therapeutic intervention.

This guide will separately detail the applications of two pivotal compounds:

-

VU0453595 : An M1 receptor PAM investigated for its potential to enhance cognitive function.

-

This compound : A selective PLD1 inhibitor used to probe the role of this enzyme in disease pathology.

Chapter 2: VU0453595 - A Non-Biased M1 Receptor PAM

VU0453595 is a highly selective M1 PAM that has demonstrated significant potential in preclinical models for improving cognitive function. Its unique pharmacological profile addresses many of the challenges faced by earlier M1-targeting compounds.

Mechanism of Action

A critical feature of VU0453595 is its lack of intrinsic agonist activity; it is a "pure" PAM, not an "ago-PAM".[1] This means it does not activate the M1 receptor on its own but only potentiates the signal of the endogenous agonist, ACh.[3] This activity-dependent modulation helps maintain the natural spatial and temporal patterns of cholinergic signaling.[3] In contrast, M1 PAMs with agonist activity (ago-PAMs) can over-activate the receptor, leading to adverse effects such as seizures.[1] VU0453595 is also characterized as a "non-biased" PAM, meaning it potentiates M1 receptor coupling to multiple downstream signaling pathways, including both phospholipase C (PLC) and phospholipase D (PLD), which are involved in cortical plasticity.[2][7]

Signaling Pathways and Mechanisms

The M1 receptor is a Gq-coupled receptor. Upon activation by ACh, it initiates signaling cascades through both PLC and PLD. VU0453595 enhances these endogenous signals. The distinction between a pure PAM, an ago-PAM, and the concept of biased signaling are crucial for understanding its therapeutic potential.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D, a Novel Therapeutic Target Contributes to the Pathogenesis of Neurodegenerative and Neuroimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase D in brain function and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated phospholipase D isoform 1 in Alzheimer's disease patients' hippocampus: Relevance to synaptic dysfunction and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased M1 receptor-positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0359595, and its role in modulating critical pathways implicated in diabetes mellitus. This compound is a potent and highly selective small molecule inhibitor of PLD1, an enzyme increasingly recognized for its involvement in cellular signaling, membrane trafficking, and metabolic regulation. This document summarizes the current understanding of this compound's mechanism of action, its effects on diabetes-related signaling cascades, particularly in pancreatic β-cells and retinal pigment epithelium, and provides detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction to this compound

This compound is a small molecule compound that exhibits high potency and selectivity for the inhibition of PLD1 over its isoform, PLD2.[1][2] The enzymatic activity of PLD1, which catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), has been linked to a variety of cellular processes, including those that are dysregulated in diabetes and its complications.[1][3] This guide will explore the preclinical evidence suggesting that targeted inhibition of PLD1 by this compound may offer a novel therapeutic strategy for diabetes.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its observed effects in relevant cellular models of diabetes.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| PLD1 IC50 | 3.7 nM | [2] |

| PLD2 IC50 | 6.4 µM | [2] |

| Selectivity (PLD2/PLD1) | >1700-fold | [1][2] |

Table 2: Effects of this compound in a Cellular Model of Diabetic Retinopathy (Retinal Pigment Epithelial Cells)

| Experimental Condition | This compound Concentration | Observed Effect | Reference |

| High Glucose-Induced Loss of Phagocytic Function | 5 µM | Prevention of phagocytic function loss | |

| High Glucose-Induced Reactive Oxygen Species (ROS) Generation | 0.5 µM | Complete prevention of ROS generation | |

| High Glucose-Induced [3H]-phosphatidylethanol Generation | 0.15 µM | Partial reduction in [3H]-phosphatidylethanol generation | [1] |

Table 3: Effects of PLD1 Inhibition on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells (MIN6N8 Cell Line) *

| Inhibition Method | Key Finding | Reference |

| 1-Butanol (PLD inhibitor) | Significantly decreased glucose-induced insulin secretion | [3] |

| PLD1 siRNA | Significantly decreased glucose-induced insulin secretion | [3] |

Note: Data for the direct effect of this compound on GSIS is not currently available. The data presented is from studies using other methods of PLD1 inhibition, which strongly suggests a similar effect would be observed with this compound.

Signaling Pathways Modulated by this compound in Diabetes

The Arf6/PLD1/mTOR Pathway in Pancreatic β-Cell Insulin Secretion

Preclinical studies have elucidated a critical signaling pathway in pancreatic β-cells where PLD1 plays a pivotal role in glucose-stimulated insulin secretion (GSIS).[3] This pathway is initiated by high glucose levels, which lead to the activation of the small GTPase ADP-ribosylation factor 6 (Arf6). Activated Arf6 then binds to and activates PLD1.[3] The resulting production of phosphatidic acid (PA) by PLD1 is a key step in the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3] Specifically, the mTOR complex 1 (mTORC1) and its downstream effector, p70 ribosomal S6 kinase (p70S6K), are activated, which ultimately leads to an increase in insulin secretion.[3]

Given that this compound is a potent and selective inhibitor of PLD1, it is hypothesized that it would disrupt this pathway, leading to a reduction in glucose-stimulated insulin secretion.

References

The discovery and synthesis of VU0359595

An In-depth Technical Guide to VU0359595: A Potent and Selective PLD1 Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as CID-53361951 or ML-270, is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1).[1][2] With an IC50 of 3.7 nM for PLD1 and over 1,700-fold selectivity against PLD2, this compound has emerged as a critical tool for elucidating the specific roles of PLD1 in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented in a clear, structured format. The information contained herein is intended to enable researchers to effectively utilize this compound in their studies of PLD1 signaling in cancer, neurodegenerative diseases, diabetes, and inflammatory conditions.[1]

Discovery and Synthesis

The discovery of this compound was the result of a systematic drug discovery effort that began with the antipsychotic drug halopemide, which was found to be a dual inhibitor of PLD1 and PLD2. Through a diversity-oriented synthesis approach, libraries of compounds were generated based on the halopemide scaffold to explore the structure-activity relationship (SAR) and improve isoform selectivity.[3] Subsequent iterative analog synthesis led to the identification of this compound, a compound with exceptional potency and selectivity for PLD1.[3]

Representative Synthesis of this compound

The following is a representative multi-step synthesis protocol for compounds within the same chemical series as this compound, based on published methodologies.[3]

Step 1: Reductive Amination

A halogenated (e.g., 5-bromo) 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is subjected to reductive amination with an appropriate N-Boc protected amino aldehyde. This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE) at room temperature.

Step 2: Boc Deprotection

The N-Boc protecting group is removed from the product of the first step using a strong acid, such as 4N HCl in dioxane, to yield the corresponding amine salt.

Step 3: Amide Coupling

The final amide bond is formed by coupling the deprotected amine with a carboxylic acid (e.g., 2-phenylcyclopropanecarboxamide). This reaction can be performed using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).

Purification: The final product is purified to >98% purity using mass-directed preparative high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Selectivity (fold) |

| PLD1 | 3.7 nM | >1700 |

| PLD2 | 6.4 µM | 1 |

Table 2: Biological Activity of this compound in Cellular Assays

| Cell Line | Assay | Effect | Concentration |

| Astroglial cells | Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5 - 5000 nM |

| Astrocytes | PLD activity | Reduction of mitogen-stimulated activity | 5 - 500 nM |

| Retinal Pigment Epithelium (RPE) cells | [3H]-phosphatidylethanol generation | Partial reduction of high glucose-induced generation | 0.15 µM |

| D407 cells | Cell viability | Prevention of LPS-induced loss of viability | 10 µg/mL LPS |

| RPE cells | Autophagy | Modulation of LPS-induced autophagy | 5 µM |

| A549 cells | A. fumigatus internalization | Blockade of gliotoxin-induced internalization | 2 nM |

Experimental Protocols

In Vitro PLD1 Activity Assay (Radiometric)

This assay measures the enzymatic activity of PLD1 by quantifying the release of [³H]-choline from a radiolabeled substrate.

Materials:

-

Recombinant human PLD1 enzyme

-

[³H]-phosphatidylcholine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 80 mM KCl, 10 µM GTPγS, 3.6 mM MgCl₂, 3.6 mM CaCl₂)

-

This compound or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a reaction tube, combine the assay buffer, recombinant PLD1 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding [³H]-phosphatidylcholine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

-

Separate the aqueous phase containing the released [³H]-choline from the organic phase.

-

Quantify the amount of [³H]-choline in the aqueous phase using a scintillation counter.

-

Calculate the percent inhibition of PLD1 activity for each concentration of the test compound and determine the IC50 value.

Cellular PLD Activity Assay (Transphosphatidylation)

This assay measures PLD activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[4][5]

Materials:

-

Cell line of interest (e.g., HEK293 cells overexpressing PLD1)

-

Cell culture medium

-

[³H]-oleic acid or other suitable radioactive lipid precursor

-

1-Butanol

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Label the cells by incubating them with [³H]-oleic acid in the culture medium for several hours to overnight.[4]

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., PMA) in the presence of 1-butanol (e.g., 0.3%) for a defined period (e.g., 30 minutes).[4]

-

Stop the reaction and extract the lipids from the cells using a suitable solvent system (e.g., chloroform/methanol/HCl).

-

Separate the lipids by TLC.

-

Identify and quantify the [³H]-phosphatidylbutanol spot using a phosphorimager or by scraping the spot and performing scintillation counting.

-

Calculate the percent inhibition of PLD activity and determine the IC50 value.

Matrigel Invasion Assay

This assay assesses the effect of PLD inhibitors on the invasive potential of cancer cells.[6][7][8][9][10]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium with and without serum

-

Matrigel-coated transwell inserts (8 µm pore size)

-

This compound or other test compounds

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.[6]

-

In the lower chamber of the transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).[8]

-

Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of the test compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.[6]

-

Fix the invading cells on the lower surface of the insert with a fixing solution.[6]

-

Stain the invading cells with crystal violet.[6]

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several fields of view using a microscope.

-

Quantify the extent of invasion and determine the effect of the test compound.

Visualizations

Signaling Pathways

Caption: PLD1 Signaling Pathway and Inhibition by this compound.

Experimental Workflows

Caption: Workflow for the Discovery of Isoform-Selective Inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 10. corning.com [corning.com]

An In-depth Technical Guide to the Allosteric Inhibition of Phospholipase D1 by VU0359595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective allosteric inhibitor of Phospholipase D1 (PLD1), VU0359595. This document details the quantitative biochemical data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a critical resource for researchers in pharmacology and drug discovery.

Introduction to PLD1 and the Inhibitor this compound

Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is a key signaling lipid that modulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. Dysregulation of PLD1 activity has been implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.

This compound is a potent and highly selective small molecule inhibitor of PLD1.[1][2][3] It was developed through a medicinal chemistry effort evolving from the non-selective PLD inhibitor, halopemide.[1] this compound exhibits remarkable isoform selectivity, inhibiting PLD1 at nanomolar concentrations with over 1700-fold greater potency than for its closely related isoform, PLD2.[3][4] This high degree of selectivity makes this compound an invaluable tool for elucidating the specific roles of PLD1 in cellular physiology and disease. Evidence suggests that this compound and its analogs act via an allosteric mechanism, binding to a site distinct from the active site to modulate enzyme activity.

Quantitative Data

The inhibitory potency and selectivity of this compound and its key analogs are summarized in the tables below. These data are compiled from in vitro biochemical assays and cell-based functional assays.

Table 1: In Vitro Inhibitory Activity of Key Compounds against PLD1 and PLD2

| Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2 IC₅₀ / PLD1 IC₅₀) | Assay Type |

| This compound | 3.7[3] | 6400[3] | >1700-fold[3] | Biochemical[5] |

| Halopemide | 220[4] | 310[4] | ~1.4-fold | Biochemical |

| VU0155069 | 46[4] | 933[4] | ~20-fold | Biochemical |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| Astroglial cells | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5, 50, 500, 5000 nM[3] | [3] |

| Retinal Pigment Epithelium (RPE) cells | Partial reduction of high glucose-induced [³H]-phosphatidylethanol (PEth) generation | 0.15 µM[3] | [3] |

| RPE cells (LPS-induced) | Modulation of autophagy | 5 µM[3] | [3] |

| A549 cells | Blockade of A. fumigatus internalization | 2 nM[3] | [3] |

| A549 cells | Induction of apoptosis and attenuation of proliferation, autophagy, and repair after alkylating agent exposure | 10 µM[6] | [6] |

| AML12 cells / primary hepatocytes | Decreased CD36 expression and lipid accumulation | Not specified[7] | [7] |

| U266 and H929 multiple myeloma cells | Synergistic effect with bortezomib in inducing mitochondrial dysfunction | Not specified[8] | [8] |

Signaling Pathways and Mechanism of Action

PLD1 is a central node in numerous signaling pathways. Its product, phosphatidic acid, influences cell growth, survival, and migration. The allosteric inhibition of PLD1 by this compound provides a powerful tool to dissect these complex pathways.

PLD1 Signaling Cascade

Caption: Simplified PLD1 signaling pathway.

Allosteric Inhibition by this compound

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. In the case of PLD1, this compound is proposed to bind to an allosteric pocket, thereby preventing the efficient hydrolysis of phosphatidylcholine.

Caption: Mechanism of allosteric inhibition of PLD1 by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.

In Vitro PLD1 Activity Assay (Radiometric)

This assay measures the enzymatic activity of purified or immunoprecipitated PLD1 by quantifying the formation of a radiolabeled product.

Materials:

-

Purified or immunoprecipitated PLD1

-

Substrate vesicles: Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) (e.g., in a 1:1 molar ratio)

-

Radiolabeled substrate: [³H]dipalmitoyl-PC

-

PLD Assay Buffer: 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 80 mM KCl

-

Activators (optional): e.g., recombinant Arf1, RhoA, PKCα, and PIP₂

-

Stop Solution: Chloroform/Methanol/HCl (100:100:0.6, v/v/v)

-

Scintillation fluid

Procedure:

-

Prepare substrate vesicles by drying a mixture of PC and [³H]dipalmitoyl-PC under nitrogen, followed by resuspension in assay buffer and sonication.

-

In a microcentrifuge tube, combine the PLD assay buffer, activators (if any), and the PLD1 enzyme preparation.

-

Pre-incubate the enzyme mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate vesicles.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the Stop Solution.

-

Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.

-

Spot the organic phase onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v) to separate phosphatidic acid from phosphatidylcholine.

-

Visualize the lipid spots (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.

-

To test inhibitors, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

Caption: Workflow for the in vitro radiometric PLD1 activity assay.

Cell-Based PLD1 Activity Assay (Transphosphatidylation)

This assay measures PLD activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[9]

Materials:

-

Cultured cells (e.g., HEK293T cells transfected with PLD1)

-

Cell labeling medium containing [³H]-palmitic acid

-

Stimulant (e.g., phorbol 12-myristate 13-acetate, PMA)

-

1-Butanol

-

Lysis buffer

-

Lipid extraction solvents (as in the in vitro assay)

-

TLC plates and solvent system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 12-24 hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add 1-butanol (e.g., 0.3%) to the medium.

-

Stimulate the cells with an agonist (e.g., 100 nM PMA) to activate PLD1.

-

After the desired stimulation time, terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and extract the lipids as described in the in vitro assay protocol.

-

Separate the lipids by TLC, using a solvent system that resolves phosphatidylbutanol (PBut) from other phospholipids.

-

Quantify the radioactivity in the PBut spots by scintillation counting.

Caption: Workflow for the cell-based transphosphatidylation PLD1 assay.

Conclusion

This compound stands out as a highly potent and selective allosteric inhibitor of PLD1. Its well-defined biochemical profile and demonstrated cellular activity make it an indispensable chemical probe for investigating the multifaceted roles of PLD1 in health and disease. The data and protocols presented in this guide are intended to facilitate further research into PLD1 signaling and to aid in the development of novel therapeutics targeting this important enzyme.

References

- 1. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Specificity and Selectivity of VU0359595 for PLD1 vs. PLD2

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] Mammals express two primary isoforms, PLD1 and PLD2, which, despite sharing structural homology, exhibit distinct regulatory mechanisms, subcellular localizations, and functional roles.[2] While PLD1 generally has low basal activity and is tightly regulated by factors like protein kinase C (PKC) and small GTPases (Arf, Rho), PLD2 displays higher basal activity.[3] This functional divergence makes isoform-selective inhibitors essential tools for dissecting their specific contributions to cellular processes and for developing targeted therapeutics.

VU0359595 (also known as ML-270) has emerged as a highly potent and selective small-molecule inhibitor of PLD1.[4][5] Its remarkable selectivity allows for the precise interrogation of PLD1-dependent pathways in various physiological and pathological contexts, including cancer, diabetes, and neurodegenerative diseases.[6][7] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to the selectivity of this compound for PLD1 over PLD2.

Quantitative Selectivity Data

The inhibitory potency of this compound against PLD1 and PLD2 is typically quantified by its half-maximal inhibitory concentration (IC50). The data consistently demonstrate a profound preference for PLD1.

| Inhibitor | Target | IC50 Value | Selectivity (Fold) | Reference |

| This compound | PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [4][6] |

| This compound | PLD2 | 6.4 µM (6400 nM) | - | [4][6] |

PLD Signaling and Isoform Regulation

PLD1 and PLD2 are key enzymes in lipid-based signal transduction. They are activated by a variety of upstream signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[8] The product of their catalytic activity, phosphatidic acid (PA), acts as a signaling molecule that recruits and activates downstream effector proteins, such as mTOR and Raf kinase, influencing processes like cell growth, proliferation, and vesicular trafficking.[1][9] The distinct activation mechanisms for PLD1 and PLD2 underscore the need for isoform-selective inhibitors to study their specific roles.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is established through a combination of in vitro biochemical assays and cell-based functional assays. This multi-step approach ensures that the observed inhibition is a direct effect on the enzyme and is maintained in a complex cellular environment.

In Vitro Biochemical Assay

This assay measures the direct inhibitory effect of a compound on purified PLD enzymes, providing a clean assessment of potency (IC50) without confounding cellular factors.

Methodology:

-

Enzyme Source: Purified, recombinant human PLD1 and PLD2 enzymes are used. For PLD1, which has low basal activity, a co-activator such as a member of the Arf or Rho family of small GTPases is often included to stimulate activity.[10]

-

Substrate Preparation: The substrate typically consists of liposomes (small vesicles) containing a labeled form of phosphatidylcholine (PC), such as 3H-PC.[10]

-

Reaction: The purified enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO). The reaction is initiated by adding the substrate-containing liposomes.

-

Detection: The reaction mixture is incubated, and the amount of product (radiolabeled phosphatidic acid) is quantified. This is often done by separating the lipids using thin-layer chromatography (TLC) and then measuring the radioactivity of the PA spot.[11]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. These data are then plotted to generate a dose-response curve from which the IC50 value is determined.

Cell-Based PLD Activity Assay (Transphosphatidylation)

Cell-based assays are crucial for confirming that an inhibitor is active and selective within a living system. The transphosphatidylation assay is a highly specific method for measuring PLD activity in intact cells.[12]

Principle: PLD enzymes possess a unique catalytic property: in the presence of a primary alcohol (like 1-butanol), they catalyze a transphosphatidylation reaction, transferring the phosphatidyl group from PC to the alcohol instead of to water.[11][12] This creates a non-natural phospholipid, phosphatidylbutanol (PBut), which is metabolically stable and serves as an unambiguous reporter of PLD activity.

Methodology:

-

Cell Culture and Labeling: Cells are cultured to confluence. To track lipid synthesis, cells can be pre-labeled with a radioactive precursor like 3H-palmitic acid or a deuterated lipid.[10][13]

-

Inhibitor Treatment: Cells are pre-treated for a short period with various concentrations of this compound or a vehicle control.

-

Stimulation and Reaction: PLD activity is stimulated using an appropriate agonist (e.g., phorbol esters like PMA for PLD1-dominant cells).[3] Simultaneously, 1-butanol is added to the medium to initiate the transphosphatidylation reaction.

-

Lipid Extraction and Analysis: After incubation, the reaction is stopped, and total cellular lipids are extracted. The lipids are then separated (e.g., by TLC or liquid chromatography), and the amount of labeled phosphatidylbutanol (PBut) is quantified, typically using mass spectrometry or scintillation counting.[3][13]

-

Isoform-Specific Systems: To determine isoform selectivity in a cellular context, specific cell lines are used. For instance, Calu-1 cells predominantly exhibit PLD1 activity, while HEK293 cells overexpressing GFP-PLD2 are used to assess PLD2 inhibition.[3][14] Comparing the inhibitor's potency in these distinct systems provides a measure of its cellular selectivity.

Visualizing the Selectivity of this compound

The >1700-fold selectivity of this compound for PLD1 over PLD2 is a defining characteristic. This vast difference in potency means that at concentrations sufficient to fully inhibit PLD1, this compound has a negligible effect on PLD2 activity, enabling its use as a precise molecular probe.

Conclusion

This compound is a rigorously characterized small-molecule inhibitor with exceptional potency and selectivity for PLD1. Quantitative biochemical and cell-based assays confirm a selectivity of over 1700-fold for PLD1 (IC50 = 3.7 nM) compared to PLD2 (IC50 = 6.4 µM).[4][6] This high degree of selectivity makes this compound an invaluable pharmacological tool for researchers in both academic and industrial settings, enabling the precise dissection of PLD1-specific signaling pathways and the validation of PLD1 as a therapeutic target in a range of human diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring PLD activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of VU0359595 for research

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the selective Phospholipase D1 (PLD1) inhibitor, VU0359595.

This compound, also known as CID-53361951 and ML-270, is a potent and highly selective small molecule inhibitor of PLD1.[1][2][3][4] Its ability to discriminate between PLD1 and its isoform PLD2 makes it a valuable tool for investigating the specific roles of PLD1 in various cellular processes and disease models. This guide consolidates key data and methodologies to facilitate its use in a research setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key characteristics.

| Property | Value | Source |

| Synonyms | CID-53361951, ML-270 | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₉BrN₄O₂ | |

| Molecular Weight | 497.43 g/mol | |

| Appearance | Crystalline solid/Powder | [5] |

| Purity | ≥95% (mixture of diastereomers) | [3] |

| Solubility | DMSO: 5 mg/mL | [3] |

| Storage Conditions | Store at -20°C | [2][5] |

| IC₅₀ (PLD1) | 3.7 nM | [2][3] |

| IC₅₀ (PLD2) | 6.4 µM (>1700-fold selectivity) | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2][3][4] PLD1 is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the second messenger phosphatidic acid (PA) and choline.[1][4] Preliminary evidence suggests that this compound acts via an allosteric site rather than the catalytic site of the enzyme.[1]

The signaling pathway initiated by PLD1 is integral to a multitude of cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[1][4] PA, the product of PLD1 activity, acts as a signaling lipid that can recruit and activate a variety of downstream effector proteins. Notably, PA has been shown to be a critical activator of the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby influencing cell growth and proliferation.

The activity of PLD1 itself is tightly regulated by a range of upstream signals, including small GTPases of the Rho and ARF families, and protein kinase C (PKC). By inhibiting PLD1, this compound provides a powerful tool to dissect the contributions of this signaling cascade in both normal physiology and in pathological conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.[2]

References

Understanding the Biological Functions of PLD1 with VU0359595: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological functions of Phospholipase D1 (PLD1) and the utility of the selective inhibitor VU0359595 in elucidating these functions. PLD1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.

Introduction to Phospholipase D1 (PLD1)

Phospholipase D1 (PLD1) is a member of the phospholipase D superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the signaling molecule phosphatidic acid (PA) and choline.[1][2] PA acts as a crucial second messenger, influencing a wide array of cellular processes by recruiting and activating various downstream effector proteins.[2]

PLD1 is involved in regulating fundamental cellular activities, including membrane trafficking, cytoskeletal organization, cell proliferation, survival, and migration.[3] Its activity is tightly controlled by a variety of factors, including small GTPases (such as ARF, Rho, and Rac), protein kinase C (PKC), and phosphoinositides.[4] Given its central role in cellular signaling, it is not surprising that aberrant PLD1 activity is linked to the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][5]

This compound: A Potent and Selective PLD1 Inhibitor

This compound is a small molecule inhibitor that has emerged as a powerful tool for studying the biological roles of PLD1.[6] Its high potency and selectivity for PLD1 over its isoform, PLD2, allow for the specific dissection of PLD1-mediated signaling pathways.[6]

Quantitative Data on PLD1 Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used PLD1 inhibitors. This data is crucial for selecting the appropriate tool compound and concentration for specific experimental needs.

| Inhibitor | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Selectivity (PLD2/PLD1) | Reference(s) |

| This compound | PLD1 | 3.7 nM | 6.4 µM | >1700-fold | [5][6] |

| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold | [5][7][8] |

| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | None | [5] |

| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | None | [5] |

Key Biological Functions of PLD1 Modulated by this compound

The use of this compound has been instrumental in defining the specific contributions of PLD1 to various cellular functions.

Cancer Progression

Elevated PLD1 expression and activity are frequently observed in various cancers and are associated with increased tumor growth, invasion, and metastasis.[3]

-

Cell Migration and Invasion: PLD1-generated PA is known to regulate the actin cytoskeleton, a key driver of cell motility. Inhibition of PLD1 with this compound has been shown to significantly reduce the invasive migration of cancer cells.[8] The inhibitor can be used in assays such as the scratch wound assay and transwell invasion assay to quantify its effects on cancer cell motility.[7][8]

-

mTOR Signaling: PLD1 is a critical upstream regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation.[9][10] PA produced by PLD1 can directly bind to and activate mTOR.[9][11] this compound can be used to probe the role of PLD1 in mTOR-driven cancer cell proliferation and survival.[12]

Vesicle Trafficking

PLD1 plays a crucial role in regulating multiple steps of vesicle transport, including budding, transport, and fusion.[13][14][15]

-

Exocytosis and Neurotransmitter Release: PLD1 is localized to secretory vesicles and the plasma membrane, where its activity is required for the efficient release of neurotransmitters and hormones.[16][17] The cone shape of PA is thought to promote membrane curvature, facilitating the fusion of vesicles with the plasma membrane.[16] Studies using PLD1 inhibitors have demonstrated a significant reduction in secretory vesicle fusion.[17]

-

Endoplasmic Reticulum (ER) to Golgi Transport: PLD1 activity is necessary for the formation of COPII vesicles, which transport proteins from the ER to the Golgi apparatus.[13] Inhibition of PLD1 can lead to ER stress and apoptosis due to the accumulation of unfolded proteins in the ER.[13]

Neurodegenerative Diseases

Dysregulation of PLD1 signaling has been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Increased PLD1 activity has been observed in the brains of Alzheimer's patients.[3] this compound serves as a valuable tool to investigate the potential of PLD1 inhibition as a therapeutic strategy for these conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of PLD1 function.

In Vitro PLD1 Activity Assay (Amplex Red Method)

This assay provides a sensitive, fluorescence-based method for measuring PLD activity in vitro.[18][19]

Principle: PLD hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent product, resorufin, which can be measured.[18]

Materials:

-

Amplex Red Phospholipase D Assay Kit (e.g., from Thermo Fisher Scientific)

-

PLD-containing samples (e.g., purified enzyme, cell lysates)

-

Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~585-590 nm)

Procedure:

-

Reagent Preparation: Prepare the 1X Reaction Buffer, Amplex Red reagent/HRP/Choline Oxidase/Lecithin working solution, and a choline standard curve according to the kit manufacturer's instructions.[18]

-

Sample Preparation: Dilute PLD-containing samples in 1X Reaction Buffer. Include a negative control (buffer only).

-

Assay Reaction:

-